molecular formula C7H5FO3S B2451302 3-Formylbenzenesulfonyl fluoride CAS No. 1974336-02-1

3-Formylbenzenesulfonyl fluoride

Cat. No. B2451302
CAS RN: 1974336-02-1
M. Wt: 188.17
InChI Key: NQABFRYSIGLHOK-UHFFFAOYSA-N
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Description

3-Formylbenzenesulfonyl fluoride is a chemical compound with the CAS Number: 1974336-02-1 . It has a molecular weight of 188.18 .

Scientific Research Applications

1. Radiopharmaceutical Development

3-Formylbenzenesulfonyl fluoride has been explored in the context of radiopharmaceutical development, particularly for PET chemistry. A study by Inkster et al. (2012) developed a general route to prepare bifunctional arylsulfonyl fluorides, including this compound, for potential use as 18F-labelled biomarkers in PET imaging. This research contributes to developing aqueous, room temperature 18F labelling strategies, an important advancement in radiopharmaceutical sciences (Inkster et al., 2012).

2. Synthesis of Derivatives

The synthesis of 3-formylbenzenesulfonyl chloride derivatives from corresponding benzaldehydes has been studied by Bao et al. (2017). This research is significant in chemical synthesis, as it presents a method to create a series of derivatives, which can be pivotal in various chemical and pharmaceutical applications (Bao et al., 2017).

3. Fluoride Ion Catalysis

Mankad and Toste (2010) investigated alkylgold(III) fluorides as catalytic intermediates in Au(I)/Au(III) cross-coupling reactions. While not directly utilizing this compound, this research contributes to understanding fluoride's role in catalytic processes, which could be relevant for future applications of sulfonyl fluorides in catalysis (Mankad & Toste, 2010).

4. Polymer Science Applications

A study by Hart and Timmerman (1960) demonstrated the use of aminobenzenesulfonyl fluorides in synthesizing polymers and copolymers. This research is significant for polymer science, providing insights into the synthesis of polymers using sulfonyl fluoride groups, which could relate to the applications of this compound in polymer synthesis (Hart & Timmerman, 1960).

5. Environmental Applications

The biodegradation of difluorobenzenes, which are structurally related to this compound, was studied by Moreira et al. (2009). They explored the degradation of these compounds by a microbial strain, highlighting the environmental impact and potential bioremediation strategies for such chemicals (Moreira et al., 2009).

6. Fluorine Chemistry and Organic Synthesis

Research by Liu et al. (2012) focused on the catalytic alkyl fluorination of hydrocarbons, demonstrating the significance of fluorine chemistry in organic synthesis. This study is relevant as it shows the broader context of how fluorine, including compounds like this compound, can be used in synthesizing fluorinated organic compounds, crucial in drug development (Liu et al., 2012).

Mechanism of Action

Target of Action

3-Formylbenzenesulfonyl fluoride is a type of sulfonyl fluoride (SF) compound . SF compounds have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications . For example, they have found remarkable utility as covalent probes in chemical biology, which enable the efficient targeting of active-site amino acid residues .

Mode of Action

The mode of action of this compound involves its interaction with its targets, primarily proteins. Due to the relatively low reactivity toward nucleophilic substitution and the exclusive heterolytic property, SF electrophiles can selectively interact with specific amino acids or proteins . This interaction can lead to the inactivation of these enzymes, resulting in the development of SF-type protease inhibitors .

Biochemical Pathways

It is known that sf compounds can react with active site amino acids to inactivate enzymes . This suggests that this compound may affect various biochemical pathways by inhibiting the activity of certain enzymes.

Pharmacokinetics

It is known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs This suggests that this compound may have good stability and potentially favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The result of the action of this compound is primarily the inhibition of enzyme activity through its interaction with active site amino acids . This can lead to various molecular and cellular effects, depending on the specific enzymes that are targeted.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption, distribution, and excretion of fluoride . Additionally, the presence of other chemicals in the environment can potentially interact with this compound and affect its action.

Biochemical Analysis

Biochemical Properties

3-Formylbenzenesulfonyl fluoride is known to interact with various enzymes, proteins, and other biomolecules. Sulfonyl fluorides have been found to be privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. Fluoride, a component of the compound, is known to have various effects on cells. For instance, it has been found to inhibit glycolysis at the cellular energetics level . It also alters dentinogenesis, thereby affecting tooth enamel formation .

Molecular Mechanism

It is known that the compound’s sulfonyl fluoride group can interact with target proteins directly or via an intermediate . This interaction can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that fluoride, a component of the compound, can cause cellular apoptosis over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High fluoride levels have been found to cause a decline in learning and memory in mice

Metabolic Pathways

Fluoride, a component of the compound, is known to interfere with amino acids metabolism, potentially impacting the tricarboxylic acid (TCA) cycle .

Transport and Distribution

It is known that fluoride, a component of the compound, can cross the hematoencephalic barrier and settle in various brain regions .

Subcellular Localization

It is known that fluoride, a component of the compound, can settle in various subcellular compartments .

properties

IUPAC Name

3-formylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQABFRYSIGLHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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